(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This particular compound is characterized by the presence of a fluorine atom at the 6th position and methyl groups at the 3rd and 9th positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, ensuring high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinolines, and indolines, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects . For example, it may inhibit the production of pro-inflammatory cytokines or interfere with DNA synthesis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Exhibits a broad spectrum of biological properties, including antimicrobial and antitumor activities.
Indole Derivatives: Various indole derivatives possess significant biological activities and are used in drug development.
Uniqueness
(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H15FN2 |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
(3S)-6-fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H15FN2/c1-7-3-4-10(14)13-12(7)9-6-15-8(2)5-11(9)16-13/h3-4,8,15-16H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
HCYRURRDRPPBTQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C |
Origin of Product |
United States |
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